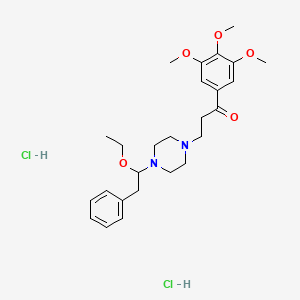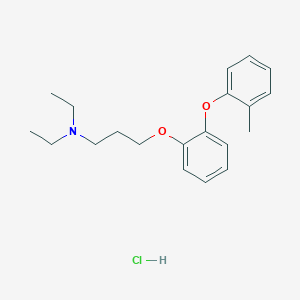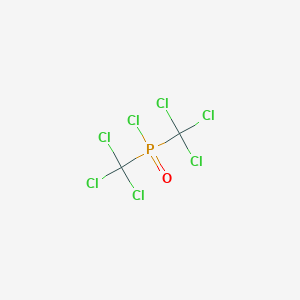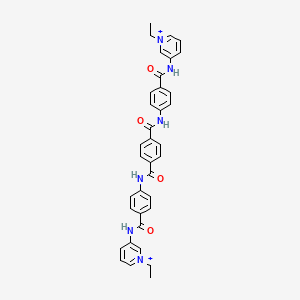
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-isoquinolinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-isoquinolinediol is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-isoquinolinediol can be achieved through various synthetic routes. One common method involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . Another approach includes a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These methods use mild reaction conditions and readily available starting materials, making them suitable for industrial production.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-isoquinolinediol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for bromination and hydrogen peroxide for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for biologically active heterocyclic compounds . In biology and medicine, it has shown potential in the development of enzyme inhibitors, receptor ligands, and analogs of natural products with pharmacological applications . Its unique structure and biological activity make it a valuable compound for research in various fields.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-isoquinolinediol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-isoquinolinediol can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and its derivatives . These compounds share a common isoquinoline scaffold but differ in their substituents and biological activities.
Propiedades
Número CAS |
21140-78-3 |
|---|---|
Fórmula molecular |
C18H21NO4S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylsulfonylphenyl)-1,2,3,4-tetrahydroisoquinoline-4,6-diol |
InChI |
InChI=1S/C18H21NO4S/c1-11(2)24(22,23)14-6-3-12(4-7-14)18-15-8-5-13(20)9-16(15)17(21)10-19-18/h3-9,11,17-21H,10H2,1-2H3 |
Clave InChI |
SGBMONPIFGUIBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)C(CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)

![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)





![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)



![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)

